2-(Hexylamino)-4-methylpyrimidin-5-OL

Description

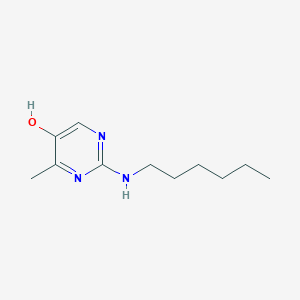

Structure

2D Structure

3D Structure

Properties

CAS No. |

92635-36-4 |

|---|---|

Molecular Formula |

C11H19N3O |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

2-(hexylamino)-4-methylpyrimidin-5-ol |

InChI |

InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-8-10(15)9(2)14-11/h8,15H,3-7H2,1-2H3,(H,12,13,14) |

InChI Key |

GURBFSOUESHRKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=NC=C(C(=N1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexylamino 4 Methylpyrimidin 5 Ol and Analogs

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine ring is a critical step in the synthesis of these compounds. Several modern and classical methods are utilized, including multicomponent reactions, ring rearrangements, and the derivatization of precursors.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine derivatives from simple starting materials in a single step. bohrium.comnih.govorganic-chemistry.org A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. bohrium.comnih.govorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of C-C and C-N bonds and the aromatization of the pyrimidine ring. bohrium.comnih.govorganic-chemistry.org The versatility of this approach allows for the synthesis of a wide array of unsymmetrically substituted pyrimidines with high yields, often up to 93%. bohrium.comnih.gov

Another prominent multicomponent approach is the Biginelli reaction, which involves the condensation of an aryl aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. This reaction provides a straightforward route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. The use of various catalysts, including Lewis acids and organocatalysts, has expanded the scope and efficiency of the Biginelli reaction. researchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Type | Starting Materials | Catalyst | Product Type | Reference |

| Iridium-catalyzed MCR | Amidine, Alcohols | PN5P-Ir-pincer complex | Substituted Pyrimidines | bohrium.comnih.govorganic-chemistry.org |

| Biginelli Reaction | Aryl aldehyde, Ethyl acetoacetate (B1235776), Urea | Acid or Base | Dihydropyrimidinones | nih.gov |

| Tetrazole-containing Pyrimidine Synthesis | Hexanal, Acetylacetone, 5-Aminotetrazole | 4f transition metal salts | Tetrazolo[1,5-a]pyrimidines | researchgate.net |

Ring rearrangement reactions provide a powerful tool for the synthesis of pyrimidine rings from other heterocyclic systems. A key example is the conversion of oxazole (B20620) derivatives into pyrimidines. researchgate.net Specifically, 2-amino-5-acetyloxazole can undergo a ring rearrangement in the presence of an amine to form 2-substituted-amino-5-hydroxy-4-methylpyrimidines. google.com This transformation is believed to proceed through nucleophilic attack of the amine on the oxazole ring, leading to ring opening and subsequent recyclization to form the more stable pyrimidine ring.

The Dimroth rearrangement is another significant ring transformation reaction in pyrimidine chemistry. This rearrangement typically involves the isomerization of N-substituted pyrimidines where an exocyclic nitrogen atom and an endocyclic nitrogen atom exchange places. tandfonline.com While often used to modify existing pyrimidine rings, it can also be a key step in the synthesis of condensed pyrimidine systems. tandfonline.comnih.gov

The synthesis of pyrimidines often involves the careful selection and derivatization of acyclic precursors. The classical Principal Synthesis of pyrimidines involves the cyclization of a β-dicarbonyl compound with an N-C-N compound. For instance, the reaction of ethyl acetoacetate with guanidine (B92328) is a well-established method for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine.

Further functionalization of the pyrimidine ring can be achieved through various reactions. For example, the hydroxyl group of a hydroxypyrimidine can be converted to a leaving group, such as a chloride, which can then be displaced by nucleophiles to introduce a variety of substituents. Similarly, amino groups on the pyrimidine ring can be acylated or alkylated to generate a diverse library of derivatives. impactfactor.org

Synthesis of 2-(Hexylamino)-4-methylpyrimidin-5-OL: Detailed Procedures and Pathways

The proposed pathway begins with the reaction of 5-acetyl-2-aminooxazole with hexylamine (B90201) in a suitable solvent system, such as a mixture of water and isopropanol (B130326). google.com The reaction mixture is heated at reflux for an extended period, typically around 20 hours. google.com During this process, the hexylamine acts as a nucleophile, attacking the oxazole ring and initiating a ring-opening and subsequent ring-closing cascade to form the pyrimidine ring. The intermediate formed is likely a 2-(hexylamino)-5-acetyl-1H-imidazole, which can be isolated or rearranged in situ to the final pyrimidine product. google.com The final product, this compound, can then be isolated and purified using standard techniques such as chromatography and recrystallization. google.com

Table 2: Proposed Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 5-Acetyl-2-aminooxazole, Hexylamine | Water, Isopropanol, Reflux | 2-(Hexylamino)-5-acetyl-1H-imidazole | google.com |

| 2 | 2-(Hexylamino)-5-acetyl-1H-imidazole | Heat/Rearrangement | This compound | google.com |

Preparation of Structurally Related 2-Amino-5-hydroxy-4-methylpyrimidine Derivatives

A variety of structurally related 2-amino-5-hydroxy-4-methylpyrimidine derivatives have been synthesized, primarily through the ring rearrangement of 5-acetyl-2-aminooxazole with different primary and secondary amines. google.com This method has been successfully applied to a range of amines, including alkylamines, phenylalkylamines, and cyclic amines. google.com

For example, the reaction of 5-acetyl-2-aminooxazole with n-decylamine in a mixture of water and isopropanol at reflux yields 2-(n-decylamino)-5-hydroxy-4-methylpyrimidine. google.com Similarly, using 3-phenylpropylamine (B116678) under elevated temperatures leads to the formation of 2-(3-phenylpropylamino)-5-hydroxy-4-methylpyrimidine. google.com These examples demonstrate the versatility of this synthetic route for accessing a diverse set of 2-substituted amino-5-hydroxy-4-methylpyrimidines.

Table 3: Examples of Structurally Related 2-Amino-5-hydroxy-4-methylpyrimidine Derivatives

| Amine Used | Product | Reference |

| n-Decylamine | 2-(n-Decylamino)-5-hydroxy-4-methylpyrimidine | google.com |

| 3-Phenylpropylamine | 2-(3-Phenylpropylamino)-5-hydroxy-4-methylpyrimidine | google.com |

| 4-Benzylpiperidine | 2-(4-Benzylpiperidino)-5-hydroxy-4-methylpyrimidine | google.com |

Analog Design and Library Generation Strategies

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, and significant effort has been dedicated to the design and synthesis of pyrimidine-based compound libraries for drug discovery. tandfonline.comnih.govgsconlinepress.com One powerful approach is the use of DNA-encoded library technology (DELT). nih.gov This technique involves the synthesis of large libraries of compounds where each molecule is covalently linked to a unique DNA tag that serves as a barcode for its identification. nih.gov For pyrimidine libraries, a common strategy is the sequential substitution of reactive groups on a pyrimidine core, such as the chlorides on 2,4,6-trichloropyrimidine, with a variety of amines and other nucleophiles. nih.gov

Another strategy for generating pyrimidine analogs involves a building-block approach where the pyrimidine ring is constructed from diverse precursors. For instance, chalcones, formed from the condensation of an acetophenone (B1666503) and a benzaldehyde, can be cyclized with guanidine to produce a wide range of 2-aminopyrimidines with different substituents at the 4- and 6-positions. tandfonline.com These strategies enable the rapid generation of large and diverse libraries of pyrimidine derivatives for biological screening and the development of structure-activity relationships (SAR). tandfonline.comgsconlinepress.com

Computational Chemistry and Modeling Studies of 2 Hexylamino 4 Methylpyrimidin 5 Ol

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing Density Functional Theory (DFT), provide insights into the electronic structure, which dictates the molecule's reactivity, stability, and spectroscopic properties. For a novel compound like 2-(Hexylamino)-4-methylpyrimidin-5-OL, such an analysis would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms.

Following optimization, a variety of electronic properties would be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO and LUMO energies are crucial indicators of a molecule's ability to donate or accept electrons, respectively, which is vital for predicting its reactivity in chemical reactions and its potential interactions with biological targets. A smaller energy gap often implies higher reactivity. researchgate.net

Furthermore, quantum chemical calculations can predict spectroscopic signatures, such as FT-IR and NMR spectra, which are invaluable for the experimental characterization of the compound. researchgate.net While no specific data exists for this compound, studies on other pyrimidine (B1678525) derivatives have successfully used these methods to correlate theoretical calculations with experimental findings. researchgate.net

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

For this compound, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various potential protein targets. This process involves creating a 3D model of the compound and "docking" it into the binding site of a target protein. The simulation software then calculates the binding energy, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable and favorable interaction.

For instance, in studies of other pyrimidine derivatives, molecular docking has been used to predict their binding to targets like human cyclin-dependent kinase 2. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrimidine core and the amino acid residues of the protein's active site. nih.govresearchgate.net Such information is instrumental in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Spectral Structure-Activity Relationship (S-SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties (descriptors) that are most influential.

For a series of compounds including this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as lipophilicity (logP), molecular weight, and various electronic and topological indices. Statistical methods are then used to build a regression model that can predict the activity of new, untested compounds based on their calculated descriptors. QSAR studies on other pyrimidine derivatives have shown that properties like lipophilicity can be key drivers of biological activity. nih.gov

Spectral Structure-Activity Relationship (S-SAR) is a more recent extension of QSAR that uses spectral data (e.g., from NMR or IR spectroscopy) as descriptors. The rationale is that the spectrum of a compound is a unique fingerprint of its entire structure and electronic environment, and thus can be directly correlated with its biological activity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses a hexyl chain, understanding its conformational landscape is crucial as different conformers can have different biological activities.

Molecular Dynamics (MD) simulations provide a way to explore this conformational space over time. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of the compound, including its flexibility and how it interacts with its environment, such as a solvent or a biological membrane. These simulations are governed by a force field, which is a set of parameters that describe the potential energy of the system.

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions encompasses a range of computational methods aimed at forecasting how a molecule will behave in a biological system. This includes predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.

For this compound, predictive models could be used to estimate properties like its solubility, permeability across biological membranes, and its potential to bind to off-target proteins, which could lead to adverse effects. These predictions are often based on large datasets of existing compounds and employ machine learning algorithms to identify patterns that correlate molecular structure with specific properties. While no specific predictive models have been published for this compound, the general methodologies are widely applied in the early stages of drug discovery to prioritize compounds with favorable profiles.

Structure Activity Relationship Sar Studies of 2 Hexylamino 4 Methylpyrimidin 5 Ol Derivatives

Impact of Hexylamino Moiety Modifications on Biological Activity

The 2-amino group is a common feature in many biologically active pyrimidine (B1678525) derivatives, and its substitution pattern significantly influences activity. nih.gov In the parent compound, the hexylamino group at the C-2 position provides a crucial lipophilic and flexible side chain that can interact with hydrophobic pockets within a target protein. Modifications to this moiety have been a key focus of SAR studies.

Research has shown that both the length and nature of the alkyl chain are critical. Altering the chain length of the n-alkylamino substituent can modulate lipophilicity and, consequently, the compound's pharmacokinetic and pharmacodynamic properties. For instance, shortening or lengthening the hexyl chain can lead to a decrease or an increase in activity, suggesting an optimal length for fitting into a specific binding site.

Furthermore, introducing branching, unsaturation, or cyclic structures into the alkyl chain can have profound effects. For example, replacing the hexyl group with a cyclohexyl or a phenylalkyl group can alter the conformational flexibility and introduce new potential interactions, such as pi-stacking with aromatic residues in the target protein. nih.gov Studies on related 2,4-diaminopyrimidine (B92962) derivatives have demonstrated that changing the alkyl group on the amino substituent can significantly impact biological outcomes. nih.gov

Below is a table summarizing the hypothetical impact of modifications to the C-2 side chain based on general SAR principles for pyrimidine derivatives.

| Modification to Hexylamino Moiety | Rationale for Change | Predicted Impact on Biological Activity |

| Shortening the alkyl chain (e.g., Propylamino) | Decrease lipophilicity; alter fit in binding pocket. | Potential decrease in potency if hydrophobic interactions are critical. |

| Lengthening the alkyl chain (e.g., Octylamino) | Increase lipophilicity; explore larger binding pocket space. | Activity may increase or decrease depending on the size of the hydrophobic pocket. |

| Introducing branching (e.g., Isohexylamino) | Increase steric bulk; alter conformational freedom. | May improve selectivity or potency by providing a better fit. |

| Introducing a cyclic group (e.g., Cyclohexylamino) | Restrict conformation; introduce different hydrophobic interactions. | Could enhance binding affinity through improved shape complementarity. |

| Introducing an aromatic ring (e.g., Benzylamino) | Introduce potential for π-π stacking interactions. | May significantly increase potency if an aromatic pocket is present. |

Role of Methyl and Hydroxyl Substituents on Pyrimidine Ring for Activity

The substituents at the C-4 and C-5 positions of the pyrimidine ring are pivotal for the biological activity of 2-(hexylamino)-4-methylpyrimidin-5-ol.

The 5-hydroxyl group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form critical hydrogen bonds with amino acid residues (such as aspartate, glutamate, or serine) in a protein's active site, anchoring the molecule in a specific orientation. The position of the hydroxyl group is critical; studies on related hydroxybenzoic acids have shown that the position of the hydroxyl group significantly influences supramolecular interactions. acs.org Esterification or replacement of the hydroxyl group with a methoxy (B1213986) or amino group often results in a significant reduction or complete loss of activity, underscoring the essential role of this hydrogen bonding interaction. nih.gov

| Substituent | Position | Potential Role in Biological Activity |

| Methyl | C-4 | Steric influence on binding, van der Waals interactions, electronic modulation of the ring. |

| Hydroxyl | C-5 | Key hydrogen bond donor/acceptor, anchoring the molecule in the binding site. |

Influence of Pyrimidine Core Substitutions on Molecular Interactions

Beyond the primary substituents, modifications to other positions on the pyrimidine core can further modulate the molecule's interaction with its biological target. The pyrimidine ring itself is an electron-deficient heterocycle, making it susceptible to nucleophilic substitution. researchgate.net

A common strategy in pyrimidine chemistry is to introduce substituents at the C-5 position. While the parent compound has a hydroxyl group at this position, other substitutions have been explored in related series. For example, replacing hydrogen with a butyl group at C-5 in some 2-aminopyrimidines led to a prominent increase in potency in inhibiting prostaglandin (B15479496) E2 production. nih.gov Conversely, in other cases, smaller C-5 substituents led to higher potency. nih.gov The introduction of a halogen, such as bromine, at the C-5 position has also been shown to enhance the activity of certain pyrimidine-based kinase inhibitors. nih.gov Such modifications can alter the electronic nature of the ring and provide additional points of interaction.

| Core Substitution | Rationale | Potential Effect on Molecular Interactions |

| Halogen at C-5 (e.g., Bromo) | Alters electronic properties; potential for halogen bonding. | Can enhance binding affinity and selectivity. nih.gov |

| Small Alkyl at C-6 | Probes for steric tolerance and hydrophobic interactions. | May improve binding by filling a small pocket or cause steric clash. |

| Thioether at C-2 | Modifies the electronic character and interaction at the C-2 position. | Can lead to specific inhibition of certain kinases. nih.gov |

Rational Design Principles Derived from SAR Analysis

The collective SAR data provides a foundation for the rational design of new, more effective derivatives of this compound. nih.govnih.gov The goal of rational design is to use the knowledge of how structural changes affect biological activity to create molecules with improved properties. mdpi.comresearchgate.net

The key takeaways from the SAR analysis lead to several design principles:

Preservation of Key Pharmacophore Elements : The 2-amino group, the 4-methyl group, and the 5-hydroxyl group appear to be essential for activity. The 5-hydroxyl is likely a critical hydrogen bonding anchor, while the 2-amino group serves as another key interaction point, with its substituent modulating lipophilicity and fit. The 4-methyl group provides optimal steric and electronic properties. Future designs should retain this core scaffold.

Fine-Tuning the C-2 Side Chain : The hexylamino group is effective, but there is room for optimization. Exploring bioisosteric replacements or introducing conformational constraints could lead to improved potency and selectivity. For instance, incorporating an ether or an amide linkage within the chain or using cyclic analogs could enhance binding by reducing the entropic penalty upon binding and introducing new interactions.

Exploring C-5 and C-6 Substitutions : While the 5-hydroxyl is crucial, small modifications could be tolerated or even beneficial. For instance, exploring bioisosteres of the hydroxyl group might improve metabolic stability. The C-6 position remains an unexplored vector for modification. Introducing small, non-polar groups at C-6 could probe for additional hydrophobic interactions without disrupting the core binding mode.

Computational Modeling : Integrating molecular docking and molecular dynamics simulations can provide structural hypotheses for the observed SAR. mdpi.commdpi.com By modeling the binding of this compound and its derivatives into a putative target's active site, researchers can better understand the key interactions and rationally prioritize the synthesis of new analogs with a higher probability of success.

The following table outlines a rational design strategy based on the SAR analysis.

| Design Strategy | Specific Modification Example | Expected Improvement |

| Optimize C-2 lipophilicity and conformation | Replace n-hexyl with 4-fluorobenzyl | Introduce favorable halogen and aromatic interactions. |

| Enhance hydrogen bonding network | Introduce a hydroxymethyl group at C-6 | Form an additional hydrogen bond with the target. |

| Modulate ring electronics | Replace C-4 methyl with a cyclopropyl (B3062369) group | Maintain steric profile while altering electronic character. |

| Improve metabolic stability | Replace 5-hydroxyl with a bioisosteric group like NH2 | Maintain hydrogen bonding potential with potentially improved pharmacokinetics. |

By applying these principles, medicinal chemists can systematically navigate the chemical space around the this compound scaffold to develop next-generation compounds with superior biological profiles.

2 Hexylamino 4 Methylpyrimidin 5 Ol As a Scaffold in Chemical Biology Research

Design and Synthesis of Novel Pyrimidine-Based Scaffolds

The design of novel pyrimidine-based scaffolds is often guided by the principle of creating molecules with diverse three-dimensional shapes and functionalities. The synthesis of compounds related to the 2-(hexylamino)-4-methylpyrimidin-5-ol scaffold typically involves the construction of the core pyrimidine (B1678525) ring followed by the introduction of various substituents.

General synthetic strategies for 2-aminopyrimidine (B69317) derivatives often start from readily available precursors. One common method involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with a guanidine (B92328) derivative. For the synthesis of 2-amino-4-methylpyrimidin-5-ol (B11765482) analogues, a typical starting material could be an appropriately substituted acetoacetate (B1235776) derivative. The hexylamino group at the 2-position can be introduced by using N-hexylguanidine in the initial cyclization reaction or through a subsequent nucleophilic aromatic substitution reaction on a pre-formed pyrimidine ring bearing a suitable leaving group (e.g., a halogen or a methylthio group) at the 2-position. researchgate.net

A study by Yengoyan et al. (2018) describes the synthesis of novel 2-amino-substituted 6-methylpyrimidin-4-ols, which are structural isomers of the title compound. researchgate.net Their approach involved refluxing 2-(methylthio)-6-methylpyrimidin-4-ol with various amines to yield the corresponding 2-amino derivatives. researchgate.net This highlights a viable synthetic route that could be adapted for the synthesis of this compound.

Table 1: General Synthetic Approaches for 2-Aminopyrimidine Scaffolds

| Starting Materials | Key Reaction Type | Resulting Scaffold | Reference |

| β-Dicarbonyl compound + Guanidine derivative | Condensation/Cyclization | Substituted 2-Aminopyrimidine | nih.gov |

| 2-Halopyrimidine + Amine | Nucleophilic Aromatic Substitution | 2-Aminopyrimidine | researchgate.net |

| 2-(Methylthio)pyrimidine + Amine | Nucleophilic Aromatic Substitution | 2-Aminopyrimidine | researchgate.net |

This table illustrates common synthetic strategies for the construction of 2-aminopyrimidine scaffolds.

The hydroxyl group at the 5-position and the methyl group at the 4-position are key features that can also be introduced through the careful selection of starting materials. The hydroxyl group, in particular, provides a handle for further functionalization, allowing for the generation of libraries of related compounds.

Application in Diversity-Oriented Synthesis for Chemical Probe Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological systems. The pyrimidine scaffold is exceptionally well-suited for DOS due to the multiple sites available for modification. acs.orgresearchgate.net A privileged substructure-based DOS (pDOS) approach, which focuses on building complexity around a biologically relevant core like pyrimidine, is an efficient way to generate novel polyheterocycles. frontiersin.org

Starting from a central scaffold such as this compound, a multitude of derivatives can be generated. The key points for diversification on this scaffold are:

The hexylamino group: The alkyl chain can be varied in length, branching, or replaced with cyclic or aromatic moieties.

The 5-hydroxyl group: This group can be alkylated, acylated, or used as a nucleophile in various coupling reactions to attach a wide range of chemical fragments.

The pyrimidine ring nitrogens: These can potentially be alkylated or involved in other transformations, further expanding the structural diversity.

By systematically exploring these modification points, a library of compounds with a shared core but diverse peripheral structures can be synthesized. These libraries are invaluable for identifying chemical probes, which are small molecules used to study the function of proteins and biological pathways. The goal of DOS in this context is to maximize the coverage of chemical space, thereby increasing the probability of discovering a molecule with a desired biological activity. researchgate.net

Development of Libraries for High-Throughput Screening in Academic Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov The development of compound libraries for HTS is a significant undertaking, particularly in academic settings where resources may be more limited than in the pharmaceutical industry. nih.gov

Pyrimidine-based libraries are attractive for HTS due to the scaffold's proven biological relevance. nih.govacs.org DNA-encoded library technology (DELT) has emerged as a cost-effective method for generating massive libraries for screening. nih.govacs.org In this approach, each small molecule in the library is tagged with a unique DNA barcode. This allows for the screening of the entire library in a single tube, with active compounds identified by sequencing their DNA tags.

A scaffold like this compound is an ideal starting point for the construction of a focused library for HTS. The synthetic handles on the molecule allow for a "split-and-pool" synthesis strategy, which is central to the creation of large combinatorial libraries. For example, a set of different acyl chlorides could be reacted with the 5-hydroxyl group, and a variety of different amines could be used in place of hexylamine (B90201) at the 2-position.

Table 2: Example of a Combinatorial Library Design from a Pyrimidine Scaffold

| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |

| R1 (at C2-amino) | Hexyl, Cyclohexyl, Benzyl | Phenyl, Pyridyl, Thienyl | Butyl, Pentyl, Isopropyl |

| R2 (at C5-oxy) | Acetyl, Benzoyl, Propionyl | Methyl, Ethyl, Isopropyl | Boc, Fmoc, Cbz |

This table provides a simplified example of how a combinatorial library could be designed from a 2-amino-5-hydroxypyrimidine scaffold by varying substituents at two key positions.

The resulting library of pyrimidine derivatives can then be screened against a biological target of interest, such as a protein kinase or a receptor, to identify potential inhibitors or modulators.

Exploitation of Spirocyclic Scaffolds in Pyrimidine Derivatives

A significant trend in modern medicinal chemistry is the move away from flat, two-dimensional molecules towards more three-dimensional structures. Increased three-dimensionality, often measured by the fraction of sp3-hybridized carbons (Fsp3), is correlated with improved clinical success. bldpharm.com Spirocycles, which contain two rings fused at a single atom, are an excellent way to introduce three-dimensionality into a molecule. tandfonline.comnih.govnih.govresearchgate.net

The incorporation of spirocyclic scaffolds into pyrimidine derivatives is a promising strategy for creating novel chemical entities with improved properties. tandfonline.com For a scaffold like this compound, a spirocyclic element could be introduced in several ways:

At the 2-amino group: Instead of a simple hexylamino group, a spirocyclic amine could be used.

At the 5-position: The hydroxyl group could be used as a handle to build a spirocyclic ether or ketal.

Incorporation into the pyrimidine ring itself: More complex syntheses could aim to create pyrimidine derivatives where one of the ring atoms is a spiro center.

The rigid nature of spirocycles can help to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target. bldpharm.com The development of synthetic methods to create spirocyclic building blocks has made their incorporation into drug discovery programs more accessible. researchgate.net The combination of a privileged scaffold like pyrimidine with the desirable three-dimensional properties of a spirocycle represents a powerful approach to the design of next-generation chemical probes and drug candidates. nih.gov

Advanced Research Directions and Methodological Innovations

Exploration of Novel Synthetic Pathways for Complex Pyrimidine (B1678525) Architectures

The synthesis of pyrimidine derivatives is a mature field, yet the demand for molecular diversity and complexity continually drives the innovation of new synthetic methodologies. nih.gov Traditional methods often rely on the condensation of α,β-unsaturated ketones with amidine hydrochlorides or similar precursors. nih.govresearchgate.net For instance, the synthesis of 4,6-dimethylpyrimidin-5-ol (B1590129) can be achieved through a multi-step sequence starting from 3-chloropentane-2,4-dione (B157559) and formamide, followed by treatment with ammonia. nih.gov

Modern synthetic strategies focus on improving efficiency, atom economy, and the ability to generate complex scaffolds. Key areas of exploration include:

Multi-component Reactions: These reactions combine three or more starting materials in a single step to form complex products, such as in the Biginelli reaction for synthesizing dihydropyrimidines. dovepress.com

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds on the pyrimidine ring offers a more direct route to novel derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature and time, enabling safer and more scalable synthesis of pyrimidine intermediates. google.com

Bioisosteric Replacements: The rational replacement of functional groups to enhance biological activity is a common strategy. For example, studies have explored the impact of substituting different groups on the pyrimidine nucleus to improve anticancer efficacy. gsconlinepress.comnih.gov

A general synthetic approach to substituted pyrimidines often involves the condensation of a suitable α,β-unsaturated ketone with an appropriate amino-pyrimidine precursor in a solvent like glacial acetic acid. nih.gov Further modifications, such as acylation or halogenation, can be performed on the pyrimidine core to generate a library of derivatives for biological screening. nih.gov

Integration of Advanced Spectroscopic Techniques for Mechanistic Insights

Understanding the reaction mechanisms and molecular interactions of pyrimidine derivatives is crucial for their optimization. Advanced spectroscopic techniques provide invaluable data at the molecular level.

Table 1: Spectroscopic Techniques in Pyrimidine Research

| Technique | Application | Insights Gained |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characterization of functional groups and chemical bonding. | Confirms the successful synthesis and modification of the pyrimidine core by identifying characteristic vibrations, such as N-H and C-Cl bonds. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure in solution. | Provides detailed information on the connectivity and spatial arrangement of atoms (e.g., 1H-NMR, 13C-NMR). dovepress.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular weight and elemental composition. | Confirms the identity and purity of newly synthesized compounds. researchgate.netdovepress.com |

| X-ray Crystallography | Determination of the three-dimensional structure of molecules in a solid state. | Offers definitive proof of structure and reveals detailed information about bond lengths, angles, and intermolecular interactions, which is crucial for understanding protein-ligand binding. wikipedia.org |

| Principal Component Analysis (PCA) of Spectral Data | Analysis of complex spectral datasets to identify key variances. | Used to interpret changes in FTIR spectra across a series of modified resins, highlighting the structural impact of functionalization. mdpi.com |

For example, in the development of functional resins for metal recovery, Attenuated Total Reflectance (ATR)-FTIR spectroscopy was used to confirm the modification of a base polymer with pyrimidine-containing groups. The appearance of new bands in the N-H stretching region and the fading of bands associated with the starting material provided clear evidence of the chemical transformation. mdpi.com

High-Throughput Screening (HTS) Platform Development for Target Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against biological targets. ufl.eduyoutube.com For pyrimidine derivatives, HTS is essential for identifying their specific cellular targets and uncovering new therapeutic applications.

The process typically involves:

Assay Development: Translating a biological or biochemical assay into a high-density format (e.g., 384- or 1536-well plates) suitable for robotic handling. ufl.edu

Primary Screening: A large library of compounds, including diverse pyrimidine derivatives, is screened to identify "hits"—molecules that show activity against the target. nih.gov

Hit Confirmation and Counter-Screening: Hits are re-tested to confirm their activity and screened against other targets to rule out non-specific effects like aggregation or DNA intercalation. acs.org

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). acs.org

Recent HTS campaigns have successfully identified pyrimidine-based inhibitors for a range of targets. A notable example is the discovery of 2-sulfonylpyrimidine derivatives as covalent inhibitors of Werner syndrome (WRN) helicase, a target in certain cancers. acs.org A multiplexed HTS assay monitoring three different enzyme activities of WRN led to the identification of these novel inhibitors. acs.org Similarly, HTS has been used to identify pyrimidine-based lead compounds for understudied kinases implicated in neurodegeneration. nih.gov

Table 2: Examples of Pyrimidine-Based Kinase Inhibitors Identified via Screening

| Compound | Target Kinase(s) | Significance | Reference |

|---|---|---|---|

| GSK8612 | TBK1 | A potent and selective inhibitor identified for a kinase involved in neuroinflammation. | nih.gov |

| MRT67307 | TBK1 | An aminopyrimidine inhibitor targeting TBK1. | nih.gov |

| H3B-968 | WRN Helicase | A potent 2-sulfonamide pyrimidine tool compound developed from an HTS hit. | acs.org |

These screening platforms not only identify new drug leads but also generate valuable chemogenomic data, linking chemical structures to biological functions and helping to illuminate the roles of understudied proteins. nih.gov

Computational Methodologies for De Novo Design and Optimization

Computational chemistry has become an indispensable tool for accelerating drug discovery by enabling the de novo design and optimization of new molecules. springernature.comresearchgate.net These methods are widely applied to pyrimidine derivatives to predict their biological activity, understand their mechanism of action, and guide synthetic efforts. mdpi.comnih.gov

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through scoring functions. dovepress.com Docking studies on pyrazolo[3,4-d]pyrimidine derivatives, for instance, have identified key interactions with amino acid residues in the active site of the TRAP1 kinase receptor. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models build a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed molecules. mdpi.comnih.gov

Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This "map" can then be used to screen virtual libraries for new compounds with the desired features. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

Table 3: Computational Data for Pyrimidine Analogues

| Compound Series | Target | Computational Method | Key Finding |

|---|---|---|---|

| Dihydropyrimidine Analogues | Lipoxygenase | Molecular Docking | Docking scores correlated well with experimentally determined inhibitory activity. dovepress.com |

| Pyrazolo[3,4-d]pyrimidine Analogues | TRAP1 Kinase | 3D-QSAR, Molecular Docking | A statistically significant QSAR model was developed (R² = 0.96), and docking revealed key binding interactions. mdpi.comnih.gov |

These in silico approaches reduce the time and cost associated with traditional trial-and-error synthesis and screening, allowing researchers to focus on the most promising candidates for development. springernature.com

Investigation of Emerging Biological Activities and Pathways

While pyrimidines are well-known for their anticancer and antimicrobial properties, ongoing research continues to uncover new biological activities and connections to cellular pathways. orientjchem.orgwisdomlib.orgnih.gov

A fundamental area of investigation is the role of pyrimidine derivatives in cellular metabolism. The pyrimidine de novo synthesis pathway, which produces the building blocks for DNA and RNA, is essential for cell proliferation and is often dysregulated in cancer. creative-proteomics.comnih.govresearchgate.net This pathway involves a series of enzymatic steps, starting with the formation of carbamoyl (B1232498) phosphate (B84403) and culminating in uridine (B1682114) monophosphate (UMP). nih.govresearchgate.net Because cancer cells have a high demand for nucleotides, enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), have become attractive targets for therapeutic intervention. researchgate.net

Beyond cancer, pyrimidine derivatives are being explored for a wide range of applications:

Bone Anabolic Agents: Certain highly substituted pyrimidine derivatives have been identified as potent bone anabolic agents. One study found that an N-acylaminopyrimidine derivative promoted osteogenesis by activating the BMP2/SMAD1 signaling pathway, suggesting its potential for treating osteoporosis and bone fractures. nih.gov

Antiviral Agents: Researchers are designing pyrimidine-based compounds that target viral components, such as the RNAP component PB2, to develop new antiviral medications. gsconlinepress.com

Anti-inflammatory and Analgesic Agents: The pyrido[2,3-d]pyrimidine (B1209978) scaffold is known to possess anti-inflammatory and analgesic properties. nih.gov

Metabolic Biomarkers: Untargeted metabolomic studies have identified pyrimidine metabolism as a key pathway that varies with seasonal changes in animal reproductive health, suggesting that pyrimidine-related metabolites could serve as biomarkers for semen quality. mdpi.com

This expanding scope of biological activity underscores the remarkable versatility of the pyrimidine scaffold and ensures that it will remain a focus of intensive research for the foreseeable future. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-(hexylamino)-4-methylpyrimidin-5-OL, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a hexylamino group can be introduced via reaction of 4-methylpyrimidin-5-ol derivatives with hexylamine under basic conditions (e.g., NaOH) at 60–80°C . Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm absence of byproducts like unreacted hexylamine or residual solvents .

Q. How is the structural integrity of this compound confirmed in experimental settings?

- Methodological Answer : Structural confirmation combines:

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺: 226.18 g/mol).

- NMR Analysis : ¹H NMR should show signals for the hexylamino chain (δ 1.2–1.6 ppm, multiplet), pyrimidine ring protons (δ 6.8–8.2 ppm), and hydroxyl group (δ 9–10 ppm, broad). ¹³C NMR confirms substitution patterns on the pyrimidine ring .

- FT-IR : Peaks for N-H (3200–3400 cm⁻¹) and C-O (1200–1250 cm⁻¹) .

Q. What standard assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- Enzyme Inhibition Studies : Dose-response curves (IC₅₀ determination) using fluorogenic substrates for kinases or phosphatases.

- Cellular Uptake Assays : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization.

- Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., HEK293, HeLa) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis of this compound?

- Methodological Answer : Critical parameters include:

- Catalyst Selection : Use of DMAP or triethylamine to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of pyrimidine intermediates.

- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., over-alkylation). Pilot studies using Design of Experiments (DoE) can identify optimal conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Re-evaluate compound purity via LC-MS and exclude batches with >95% purity.

- Assay Conditions : Standardize protocols (e.g., serum-free media vs. serum-containing) to minimize confounding factors.

- Target Selectivity : Use CRISPR-edited cell lines to confirm specificity for proposed molecular targets (e.g., kinases) .

Q. How does the hexylamino substituent influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : The hexylamino group enhances lipophilicity, improving membrane permeability (logP ~2.5). Assess:

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).

- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction.

- In Vivo Pharmacokinetics : Administer IV/orally in rodents; collect plasma for LC-MS/MS analysis of AUC and Cmax .

Q. What are the structure-activity relationship (SAR) insights for modifying the pyrimidine scaffold to enhance potency?

- Methodological Answer : Key modifications include:

- Position 4 Methyl Group : Replacement with bulkier groups (e.g., cyclopropyl) increases steric hindrance, altering target binding.

- Hydroxyl Group at Position 5 : Methylation reduces hydrogen-bonding capacity, affecting solubility and target affinity.

- Hexylamino Chain : Shortening (C4) or branching (e.g., isohexyl) modulates logP and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.